(2-吡啶-3-基-1,3-噻唑-4-基)甲醇

描述

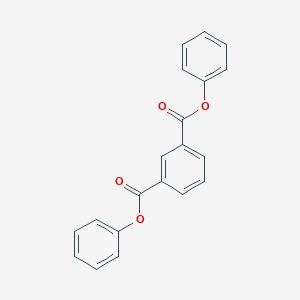

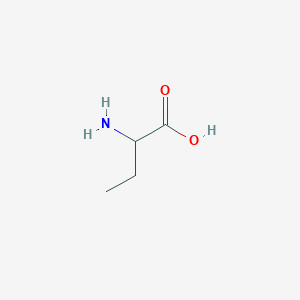

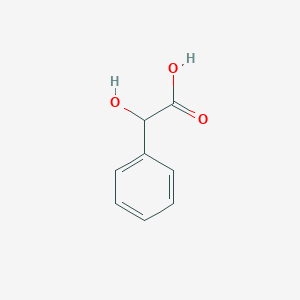

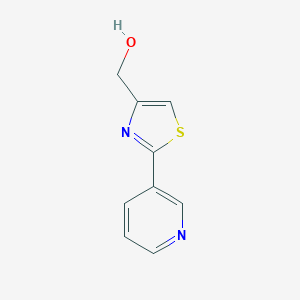

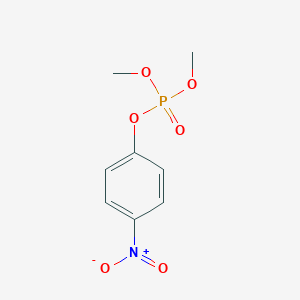

“(2-Pyridin-3-yl-1,3-thiazol-4-yl)methanol” is a unique chemical compound with the empirical formula C9H8N2OS . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of “(2-Pyridin-3-yl-1,3-thiazol-4-yl)methanol” is represented by the SMILES stringOCc1csc(n1)-c2cccnc2 . The InChI key for this compound is FDSDADPVFPJLAN-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

The molecular weight of “(2-Pyridin-3-yl-1,3-thiazol-4-yl)methanol” is 192.24 . It has a density of 1.33g/cm3, a boiling point of 407.5ºC at 760 mmHg, and a melting point of 120ºC . The flash point is 200.3ºC .科学研究应用

Herbicidal Activity

Compounds similar to (2-Pyridin-3-yl-1,3-thiazol-4-yl)methanol have shown herbicidal activities. For instance, certain derivatives have been effective against Brassica campestris, suggesting potential use in weed control in agriculture .

Antifungal Activity

Some analogs of this compound have exhibited significant antifungal activities against pathogens like P. piricola, comparable to commercial fungicides like triadimefon at certain concentrations . This indicates its potential application in combating fungal infections in crops.

Insecticidal Activity

Although not directly linked to (2-Pyridin-3-yl-1,3-thiazol-4-yl)methanol, related thiazole derivatives have been synthesized and evaluated for their insecticidal properties . This suggests possible research into its insecticidal applications.

Antioxidant Properties

Thiazole derivatives have been synthesized and screened for in vitro antioxidant properties, with some showing potent activity . This points towards the potential of (2-Pyridin-3-yl-1,3-thiazol-4-yl)methanol in antioxidant research.

Antitumor and Cytotoxic Activity

Related thiazole compounds have demonstrated cytotoxicity against human tumor cell lines, indicating a research interest in cancer treatment applications .

Chemical Synthesis

This compound itself is available for purchase, suggesting its use as a reagent or intermediate in chemical synthesis processes .

安全和危害

作用机制

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities .

Mode of Action

Thiazole derivatives have been known to interact with their targets leading to various changes .

Biochemical Pathways

Thiazole derivatives have been reported to affect various pathways, leading to downstream effects .

Result of Action

Thiazole derivatives have been reported to exhibit various biological activities .

属性

IUPAC Name |

(2-pyridin-3-yl-1,3-thiazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c12-5-8-6-13-9(11-8)7-2-1-3-10-4-7/h1-4,6,12H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDSDADPVFPJLAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC(=CS2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10406897 | |

| Record name | (2-pyridin-3-yl-1,3-thiazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Pyridin-3-yl-1,3-thiazol-4-yl)methanol | |

CAS RN |

138745-99-0 | |

| Record name | (2-pyridin-3-yl-1,3-thiazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[6'-[4-(Diaminomethylideneamino)benzoyl]oxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] 4-(diaminomethylideneamino)benzoate;hydrochloride](/img/structure/B166081.png)